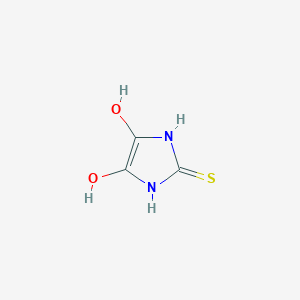![molecular formula C17H21FN6O4 B15054081 8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate](/img/structure/B15054081.png)
8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperidinyl group, and a tetrahydrotetrazolopyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the tetrahydrotetrazolopyrazine core, followed by the introduction of the fluorophenyl and piperidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: It is investigated for its potential therapeutic effects, including its role as a lead compound in drug discovery.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, potentially modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Fluorophenyl)-4-piperidinamine oxalate
- 1-(4-Fluorophenyl)-4-(2-pyrrolidinylcarbonyl)piperazine oxalate
Uniqueness
8-(4-Fluorophenyl)-7-(piperidin-4-yl)-5,6,7,8-tetrahydrotetrazolo[1,5-a]pyrazine oxalate stands out due to its tetrahydrotetrazolopyrazine core, which is not commonly found in similar compounds. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H21FN6O4 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
8-(4-fluorophenyl)-7-piperidin-4-yl-6,8-dihydro-5H-tetrazolo[1,5-a]pyrazine;oxalic acid |
InChI |
InChI=1S/C15H19FN6.C2H2O4/c16-12-3-1-11(2-4-12)14-15-18-19-20-22(15)10-9-21(14)13-5-7-17-8-6-13;3-1(4)2(5)6/h1-4,13-14,17H,5-10H2;(H,3,4)(H,5,6) |
Clave InChI |
LESCDDUAGGPVGP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2CCN3C(=NN=N3)C2C4=CC=C(C=C4)F.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



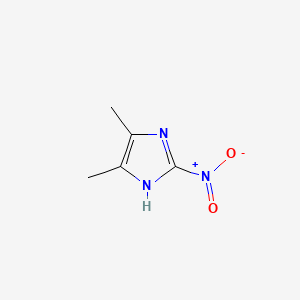
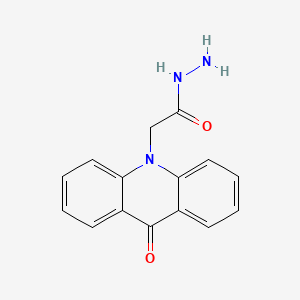

![N-(4-Butoxyphenyl)-3,4-dichlorobenzo[b]thiophene-2-carboxamide](/img/structure/B15054028.png)
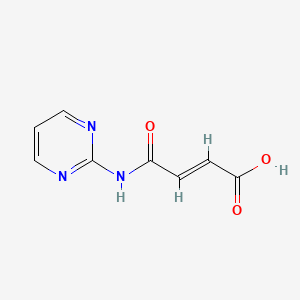
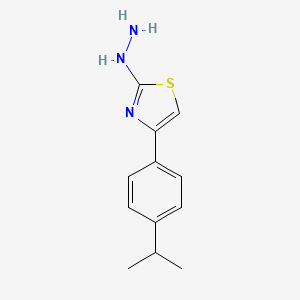
![2-(Pyridin-2-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B15054056.png)
![2-Amino-2-(3-(tert-butyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B15054061.png)

![2-(2-Benzoyl-5-phenyl-2H-[1,2,4]triazol-3-ylsulfanyl)-N-(3-nitro-phenyl)-acetamide](/img/structure/B15054069.png)
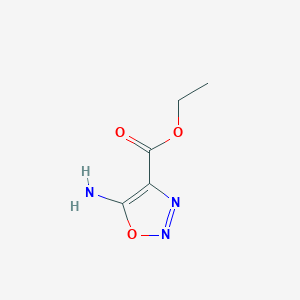
![tert-Butyl 4-(hydroxymethyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B15054075.png)
